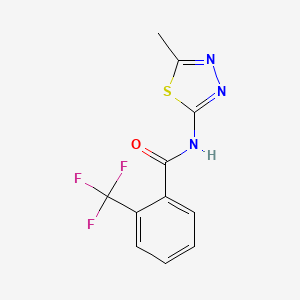

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide derivatives often involves microwave-assisted, solvent-free methods, which are considered efficient for producing such compounds. A notable example involves the facile synthesis of Schiff’s bases containing thiadiazole scaffolds and benzamide groups, which have been synthesized under microwave irradiation and have shown significant anticancer activity (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of derivatives related to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has been elucidated using various spectroscopic techniques. Single-crystal X-ray diffraction studies have provided insights into their crystalline structure and the influence of non-covalent interactions on their molecular assembly (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

The reactivity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide and its derivatives often involves interactions with various nucleophiles and electrophiles, leading to the formation of a wide range of heterocyclic compounds with potential biological activities. These reactions are crucial for modifying the chemical structure to enhance its biological activity and physicochemical properties.

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting point, and stability, are critical for their application in different scientific fields. While specific data on N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is scarce, related research on thiadiazole derivatives indicates that such compounds exhibit good stability and solubility in various organic solvents, which is advantageous for their use in chemical and pharmaceutical research.

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical reagents, pH sensitivity, and fluorescence characteristics, have been a subject of study. For instance, thiadiazole derivatives have shown interesting fluorescence effects in aqueous solutions, which could be influenced by molecular aggregation and charge transfer effects. Such properties are essential for applications in fluorescent probes and materials science (Matwijczuk et al., 2018).

Aplicaciones Científicas De Investigación

Anticancer Potential

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide derivatives demonstrate promising anticancer properties. A study by Tiwari et al. (2017) on novel Schiff’s bases containing thiadiazole scaffold and benzamide groups indicated significant in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These compounds exhibited comparable GI50 values to that of the standard drug Adriamycin, with certain derivatives identified as particularly promising anticancer agents. The study also incorporated a molecular docking study to predict the mechanism of action and a computational study to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating good oral drug-like behavior (Tiwari et al., 2017).

Fluorescence Effects and Molecular Aggregation

Research on the fluorescence effects of 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and its derivatives revealed interesting dual fluorescence and distinct fluorescence emissions in aqueous solutions at various pH levels. This phenomenon is influenced by aggregation factors and charge transfer effects, with the presence of a secondary amine group significantly impacting fluorescence. Density Functional Theory-based (DFT) molecular modelling provided hypotheses on the microscopic origins of these effects, highlighting the importance of molecular aggregation and amino group position in fluorescence behavior (Matwijczuk et al., 2018).

Solvent Polarizability and Keto/Enol Equilibrium

The impact of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group was examined, revealing that the equilibrium is both solvent- and temperature-dependent. This study suggested that solvent-induced tautomerism does not depend on the electric dipole moment but rather on the solvent's average electric polarizability, offering insights into the behavior of thiadiazole derivatives in different solvents (Matwijczuk et al., 2017).

Antimicrobial Properties

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide and its derivatives have shown potential antimicrobial properties. Desai et al. (2016) synthesized and evaluated the in vitro antimicrobial activity of various derivatives, demonstrating considerable antibacterial and antifungal activities against a range of pathogens. This study provided a basis for further research into the therapeutic potential of these compounds (Desai et al., 2016).

Propiedades

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3OS/c1-6-16-17-10(19-6)15-9(18)7-4-2-3-5-8(7)11(12,13)14/h2-5H,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIXPFHIDRGNMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)

![N-(2,4-Dimethoxyphenyl)-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2486336.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2486343.png)